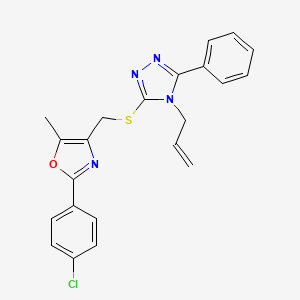

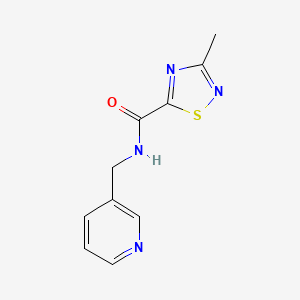

4-(((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-2-(4-chlorophenyl)-5-methyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole and oxazole derivatives has been a subject of interest due to their potential biological activities. Paper describes the synthesis of 1,2,4-triazoles with a (2,4-dichlorophenoxy)methyl moiety, which are tested for anti-inflammatory and molluscicidal activities. Similarly, paper reports an environmentally friendly synthesis of 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole using indium trichloride in water, highlighting a high-yield process. Paper optimizes the synthesis of S-alkyl derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, which could be promising for creating new drugs. Lastly, paper demonstrates the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing various 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening and subsequent cyclization.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in these studies are confirmed using various analytical techniques. Paper uses elemental analysis, 1H NMR spectroscopy, and IR-spectrophotometry to confirm the structure of the synthesized S-alkyl derivatives of triazole-thione. These methods ensure the accuracy of the molecular structures, which is crucial for predicting biological activity and for further studies.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these heterocyclic compounds are multi-step and often involve nucleophilic addition, cyclization, and alkylation. For instance, paper describes a nucleophilic ring-opening of oxazolone followed by a 5-endo cyclization in the presence of silver carbonate to yield functionalized oxazoles. These reactions are carefully designed to introduce specific functional groups that may enhance the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are studied to predict their biological activity and solubility, which are important for drug development. Paper conducts a computer-assisted prediction using PASS Online® to determine promising directions for further biological activity studies. The individuality and purity of the substances are established by high-performance liquid chromatography, ensuring that the compounds are suitable for biological testing.

Wissenschaftliche Forschungsanwendungen

Synthesis and Enzyme Inhibition

A study conducted by Bekircan et al. (2015) focused on the synthesis of novel heterocyclic compounds derived from similar triazole structures, investigating their effectiveness in inhibiting lipase and α-glucosidase. This research highlights the potential of such compounds in developing treatments for conditions like obesity and diabetes, where enzyme inhibition plays a crucial role (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial and Antifungal Applications

Several studies have been conducted on triazole derivatives, exploring their antimicrobial and antifungal properties. For instance, research by Bektaş et al. (2007) and Bayrak et al. (2009) synthesized new triazole derivatives and evaluated their antimicrobial activities. These studies suggest the potential of such compounds in addressing bacterial and fungal infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Potential in Cancer Treatment

Šermukšnytė et al. (2022) focused on the synthesis of triazole derivatives and their impact on cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer. Their findings indicate the promise of such compounds in cancer therapy, especially in targeting specific cancer cell lines (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Electrochemical Properties

Fotouhi et al. (2002) explored the electrochemical behavior of thiotriazoles in aqueous-alcoholic media. This study is significant for understanding the electrochemical properties of similar triazole compounds, which could have applications in various fields, including chemical sensors and battery technology (Fotouhi, Hajilari, & Heravi, 2002).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-4-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4OS/c1-3-13-27-20(16-7-5-4-6-8-16)25-26-22(27)29-14-19-15(2)28-21(24-19)17-9-11-18(23)12-10-17/h3-12H,1,13-14H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMBYYGONYJKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NN=C(N3CC=C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-2-(4-chlorophenyl)-5-methyloxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)

![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)

![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)

methanone](/img/structure/B3013112.png)